4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine
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Overview
Description
4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine is a chemical compound with the molecular formula C9H15N5O and a molecular weight of 209.25 g/mol . This compound is known for its unique structure, which includes a hydrazinyl group attached to a pyrimidine ring, further connected to a morpholine ring. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine typically involves the reaction of 4-chloro-6-methylpyrimidine with hydrazine hydrate to form 4-hydrazinyl-6-methylpyrimidine. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine
- 4-(4-Hydrazinyl-6-methyl-2-pyrimidinyl)morpholine
Uniqueness
4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine is unique due to its combination of a hydrazinyl group, a pyrimidine ring, and a morpholine ring. This structure provides it with distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-7-6-8(13-10)12-9(11-7)14-2-4-15-5-3-14/h6H,2-5,10H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFGPFSUOVBPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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